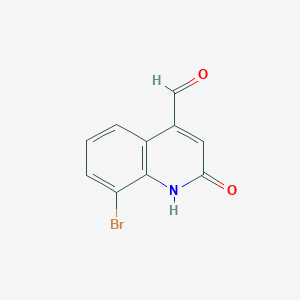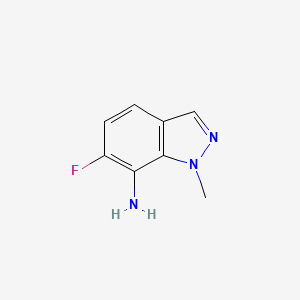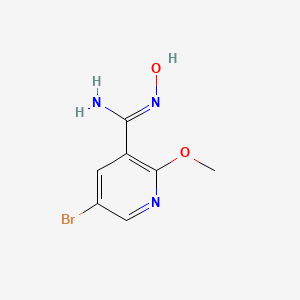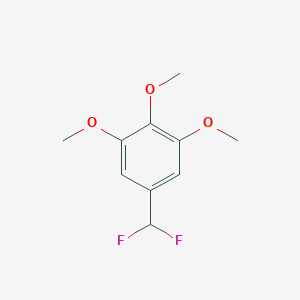
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group, an oxo group, and an acetaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxo group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens or organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid.
Reduction: 2-(1-Methyl-6-hydroxy-1,6-dihydropyridin-3-yl)acetaldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetic acid: Similar structure but with an acetic acid group instead of an aldehyde group.
Uniqueness
2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications compared to its similar compounds. This uniqueness makes it a valuable compound for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
2-(1-methyl-6-oxopyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6H,4H2,1H3 |
Clé InChI |
FPCMVQNCCUAVME-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=CC1=O)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)
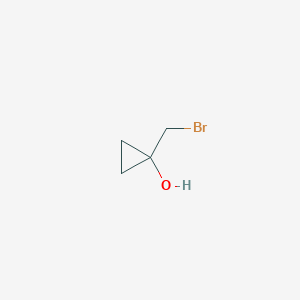
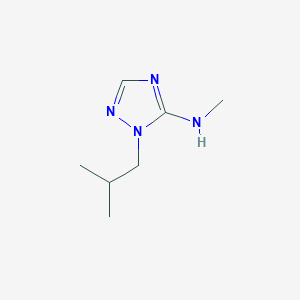
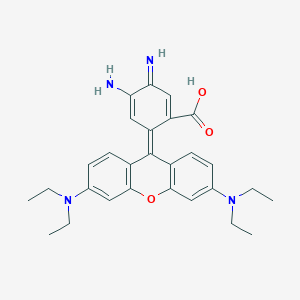
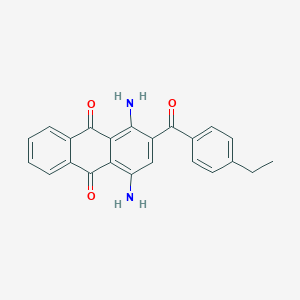
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)
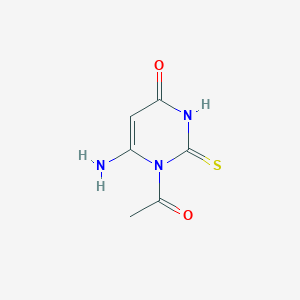
![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
